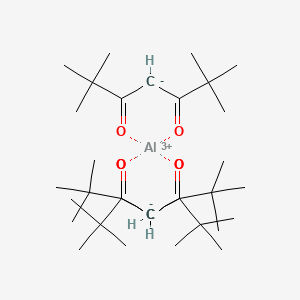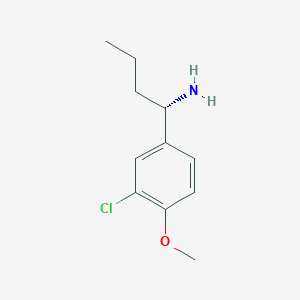
(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring, attached to a butan-1-amine backbone. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The aldehyde group of 3-chloro-4-methoxybenzaldehyde is reacted with the chiral amine precursor under reductive amination conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-4-methoxyphenyl)butan-1-amine: The enantiomer of the compound with the opposite stereochemistry.
1-(3-Chloro-4-methoxyphenyl)butan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(3-Chloro-4-methoxyphenyl)butan-2-amine: A structural isomer with the amine group at a different position.
Uniqueness
(S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other isomers. This stereochemistry can influence its binding affinity, selectivity, and overall activity in various applications.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7,10H,3-4,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
WJRCHHLQVWDCNI-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=C(C=C1)OC)Cl)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


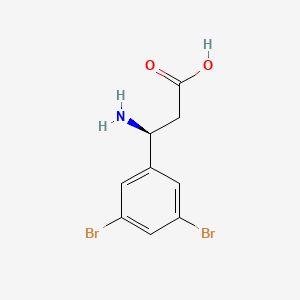
![(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B12978032.png)
![8-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12978043.png)
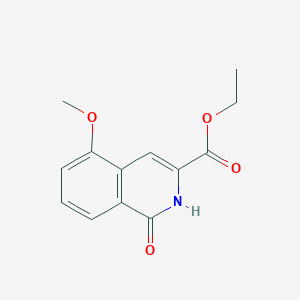
![4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B12978055.png)
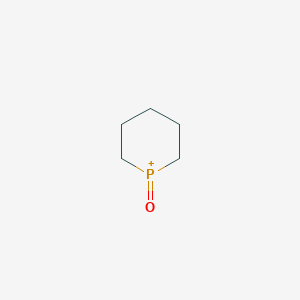
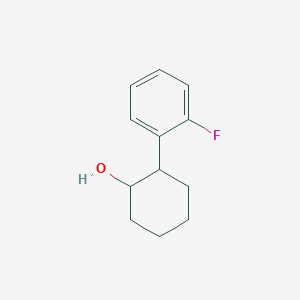
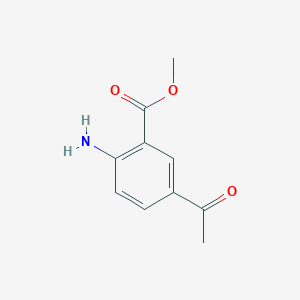
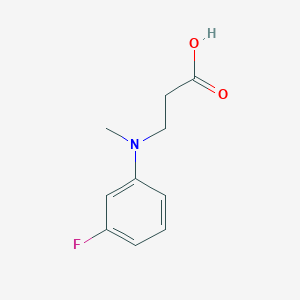
![N-Methylspiro[2.3]hexane-1-carboxamide](/img/structure/B12978093.png)
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
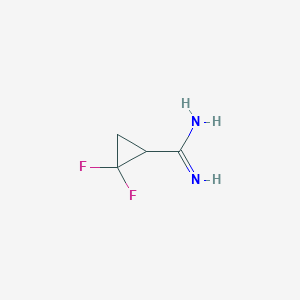
![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
